molecular formula C18H27N3O2 B2968179 N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946363-23-1

N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2968179
CAS RN: 946363-23-1
M. Wt: 317.433
InChI Key: XJPYBWFGILODKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as IBT-OXA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBT-OXA belongs to the family of oxalamide compounds and has been synthesized using a variety of methods.

Scientific Research Applications

Blockade of Orexin-1 Receptors and Sleep Modulation

Research on orexin receptors, particularly focusing on their antagonists, indicates the role of these receptors in sleep-wake modulation. A study demonstrated that blockade of orexin-2 (OX2R) receptors decreases the latency for persistent sleep and increases nonrapid eye movement and rapid eye movement sleep time, highlighting the potential of orexin receptor antagonists in sleep disorders (Dugovic et al., 2009).

Analgesic and Spasmolytic Properties

Compounds derived from substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally related to the queried compound, have shown interesting analgesic and spasmolytic properties. This suggests potential applications in pain management and spasmolytic therapies (Brossi et al., 1960).

Dopaminergic Neurotoxins

N-Methylated tetrahydroisoquinolines, sharing structural similarities, have been studied for their neurotoxic effects, particularly in the context of Parkinson's disease. These studies suggest the involvement of such compounds in dopaminergic neurotransmission and their potential impact on neurodegenerative diseases (Naoi et al., 1993).

Antibiotic Properties

Research into tetrahydroquinoline derivatives has also uncovered antibiotic properties against bacteria and fungi, indicating potential applications in antimicrobial therapies (Asolkar et al., 2004).

Inhibition of Protein Kinase A

Isoquinolinesulfonamide derivatives have been shown to inhibit cyclic AMP-dependent protein kinase (protein kinase A), which plays a crucial role in various cellular processes, suggesting potential applications in diseases associated with dysregulated protein kinase A activity (Chijiwa et al., 1990).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13(2)12-20-18(23)17(22)19-9-8-14-6-7-16-15(11-14)5-4-10-21(16)3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPYBWFGILODKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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